N-Boc-2-chloroethylamine
Overview
Description
N-Boc-2-chloroethylamine, also known as this compound, is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Novel Compounds : N-Boc-2-chloroethylamine is used in the synthesis of novel compounds. For example, it was involved in the synthesis of novel proline-based imidazolium ionic liquids, which demonstrated similar characteristics to conventional imidazolium ionic liquids (Chaubey, Patra, & Mishra, 2020).
Development of New Isotopically Labeled Compounds : The compound has been used to create isotopically labeled derivatives like [1-13C, 1-14C]2-chloroethylamine hydrochloride, which are valuable in various research applications (Narayan & Chang, 1982).
Investigating Chemical Properties : Research on the infrared-induced conformational isomerization of 2-chloroethylamine highlights its potential in studying chemical reactions and properties (Nakata & Tasumi, 1984).
Photocatalysis : this compound is used in the development of photocatalysts like N-doped (BiO)2CO3 hierarchical hollow microspheres (N-BOC), which are efficient in visible light photocatalysis and air cleaning (Dong et al., 2013).
Synthesis of Peptides and Amino Acids : The compound plays a role in the synthesis of protected amino acids and peptides. An example includes its use in the electrophilic amination process for N-Boc protection of amino groups (Jahani et al., 2011).
Preparation of Phytosteryl Amino Acid Ester Hydrochlorides : this compound aids in the preparation of these esters, showing potential in food systems due to their emulsifying properties (Jia et al., 2019).
Mechanism of Action
Target of Action
N-Boc-2-chloroethylamine, also known as tert-butyl 2-chloroethylcarbamate , is primarily used as a reagent in organic synthesis .
Mode of Action
The primary role of this compound in organic synthesis is as a protecting group for amines . The Boc (tert-butyloxycarbonyl) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . This compound can react with amines to form a carbamate, protecting the amine from further reactions . The Boc group can then be removed under acidic conditions when the protection is no longer needed .
Biochemical Pathways
Instead, it is used in the laboratory to facilitate the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds .
Result of Action
The primary result of this compound’s action is the protection of an amine group during organic synthesis . This allows chemists to perform reactions on other parts of the molecule without affecting the amine. Once the other reactions are complete, the Boc group can be removed to reveal the original amine .
Action Environment
The action of this compound is highly dependent on the reaction conditions. For example, the addition of the Boc group to an amine typically requires a base and an organic solvent . The removal of the Boc group, on the other hand, requires acidic conditions . Temperature, solvent, and the presence of other reactants can all influence the efficiency and selectivity of these reactions .
Safety and Hazards
N-Boc-2-chloroethylamine is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H312, H314, H315, H319, H332, H335, which indicate various hazards including acute toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Future Directions
Properties
IUPAC Name |
tert-butyl N-(2-chloroethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACLTXTYDFLHJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396531 | |
Record name | N-Boc-2-chloroethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71999-74-1 | |
Record name | N-Boc-2-chloroethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-Butoxycarbonyl)amino]-2-chloroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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